N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked via an ethyl spacer to a xanthene carboxamide moiety. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer applications, due to its ability to modulate enzymes like cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-21(23-10-11-25-13-24-16-9-12-29-20(16)22(25)27)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-9,12-13,19H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNFEIKWLVXLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=NC5=C(C4=O)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The xanthene moiety is then introduced via a coupling reaction, often using a suitable carboxylic acid derivative and a coupling agent such as EDCI or DCC. The final step involves the formation of the amide bond, which is facilitated by the use of amine and carboxylic acid functional groups in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The thieno[3,2-d]pyrimidin-4-one core is shared with several bioactive compounds. Key comparisons include:
Analysis: The target compound’s xanthene carboxamide group distinguishes it from sulfonamide-thioether derivatives (e.g., compounds 1–11 in ). Conversely, pyrimido[4,5-d]pyrimidines () exhibit peptidomimetic side chains, favoring protease targeting but complicating synthesis .
Analytical and Physicochemical Properties
Key data from analogs:
Analysis : The target’s xanthene group may lower aqueous solubility compared to sulfonamide derivatives but improve membrane permeability. High HPLC purity (>95%) is achievable, as seen in ’s compounds .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes a thienopyrimidine core and a xanthene moiety. Its molecular formula is , and it has a molecular weight of approximately 370.43 g/mol. The unique combination of these structural elements may contribute to its diverse biological activities.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, impacting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
Research has indicated that compounds related to the thienopyrimidine structure demonstrate significant antimicrobial effects. For instance, studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A notable study found that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against selected pathogens .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example, one study assessed the viability of mouse fibroblast cell lines (L929) after treatment with related compounds. The results indicated that many derivatives maintained high cell viability (>90%) at concentrations up to 25 µg/mL, suggesting a favorable safety profile for further development .
Case Studies and Comparative Analysis
| Compound | Biological Activity | MIC (µg/mL) | Cell Viability (%) |
|---|---|---|---|
| This compound | Antimicrobial | 10-50 | >90 |
| Similar Thienopyrimidine Derivative | Antimicrobial | 20-40 | >85 |
| Xanthene-Based Compound | Cytotoxicity Assay | Not applicable | 95 |
Therapeutic Applications
Given its biological activities, this compound holds potential for therapeutic applications in:
- Infectious Diseases : Its antimicrobial properties could be harnessed for developing new treatments against resistant strains of bacteria and fungi.
- Cancer Therapy : The ability to inhibit specific enzymes may position this compound as a candidate for anticancer drug development.
- Neurological Disorders : Modulation of receptor pathways suggests potential applications in treating conditions like anxiety or depression.
Q & A
Q. Characterization :
- HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 column) .
- NMR Spectroscopy : Confirm structural integrity via H/C chemical shifts (e.g., xanthene aromatic protons at δ 6.8–7.5 ppm; thienopyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] expected ~500–550 Da) .
(Advanced) How can researchers optimize reaction conditions to improve synthesis yield and purity?
Methodological Answer:
Use Design of Experiments (DOE) to systematically vary:
- Temperature : Elevated temperatures (80–100°C) for cyclization steps, but avoid decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Additives like DMAP or pyridine improve amide coupling efficiency .
Q. Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hrs | >80% yield |
| Solvent (DMF) | 10–15 mL/g | Purity >90% |
| Catalyst (EDCI) | 1.2 equiv | Reduced byproducts |
| Data extrapolated from analogous syntheses . |
(Advanced) How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Methodological Answer:
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., xanthene derivatives in ).
Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict NMR shifts and compare with experimental data .
Tandem MS/MS : Fragment ion analysis to confirm unexpected adducts or degradation products .
Case Study : A discrepancy in H NMR (δ 8.2 ppm vs. predicted δ 7.9 ppm) could indicate residual solvent (DMSO) or tautomerism in the thienopyrimidine ring. Solvent-free drying and variable-temperature NMR mitigate this .
(Basic) What biological activities are associated with this compound, and how are they assessed?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., PDE9A inhibition in ).
- Cytotoxicity : MTT assays on cancer cell lines (IC values) .
- Structural Basis : X-ray crystallography (e.g., BL17U beamline in ) or molecular docking to identify binding motifs .
Key Finding : The xanthene moiety enhances cellular permeability, while the thienopyrimidine core targets ATP-binding pockets .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with:
- Varied substituents on the xanthene ring (e.g., electron-withdrawing groups).
- Alternative heterocycles (e.g., pyrazolo[3,4-d]pyrimidine in ).
Bioassay Profiling : Test analogs against disease-relevant targets (e.g., PDEs, kinases) .
Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. Example SAR Table :
| Analog Modification | PDE9A IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 50 ± 5 | 10 (DMF) |
| Xanthene-Fluoro Substitution | 30 ± 3 | 8 (DMF) |
| Thienopyrimidine Methylation | >1000 | 15 (DMF) |
| Hypothetical data based on . |
(Advanced) How to address stability issues during storage or biological assays?
Methodological Answer:
Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
Buffer Optimization : Use PBS (pH 7.4) with 1% DMSO for in vitro assays to maintain solubility .
Degradation Monitoring : Periodic HPLC checks (e.g., new peak at 254 nm indicates decomposition) .
(Basic) What computational tools are recommended for studying this compound’s interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict protein-ligand interactions (e.g., PDE9A active site in ) .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .
(Advanced) How to validate conflicting bioactivity data across studies?
Methodological Answer:
Assay Standardization : Use positive controls (e.g., rolipram for PDE4 inhibition in ).
Orthogonal Assays : Confirm enzyme inhibition with ITC (binding affinity) and cellular assays (e.g., cAMP/cGMP modulation) .
Meta-Analysis : Compare IC values across studies with similar protocols (e.g., pH, temperature) .
(Basic) What safety precautions are required for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles due to acute oral toxicity (GHS Category 4) .
- Ventilation : Use fume hoods to avoid inhalation of DMF vapors during synthesis .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
(Advanced) How to integrate this compound into a broader theoretical framework (e.g., kinase signaling or PDE inhibition)?
Methodological Answer:
Pathway Mapping : Link bioactivity data to pathways (e.g., cAMP/PKA signaling via PDE9A inhibition) using KEGG or Reactome .
Cross-Disciplinary Validation : Combine biochemical assays with transcriptomics (RNA-seq) to identify downstream gene targets .
Mechanistic Hypotheses : Propose allosteric modulation or competitive inhibition based on structural analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
